molecular formula C10H10ClN3 B2794520 (1R)-1-Azido-7-chloro-1,2,3,4-tetrahydronaphthalene CAS No. 2044706-38-7

(1R)-1-Azido-7-chloro-1,2,3,4-tetrahydronaphthalene

Cat. No. B2794520
CAS RN: 2044706-38-7
M. Wt: 207.66
InChI Key: ZOQQRYMEFPSGCY-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-Azido-7-chloro-1,2,3,4-tetrahydronaphthalene is a chemical compound that has been widely used in scientific research. It is a member of the azido-naphthalene family of compounds, which are known for their ability to act as photoaffinity probes. These probes are used to study the interactions between proteins and other molecules in biological systems. In

Scientific Research Applications

Synthesis of Novel Compounds

Research has shown that derivatives of tetrahydronaphthalene, such as those synthesized in the study of novel retinoid X receptor-selective retinoids, play a crucial role in the development of therapeutic agents, particularly for conditions like non-insulin-dependent diabetes mellitus (NIDDM). The process involves complex organic synthesis techniques, highlighting the importance of tetrahydronaphthalene derivatives in medicinal chemistry (Faul et al., 2001).

Catalysis and Chemical Reactions

Another application involves the use of tetrahydronaphthalene derivatives in catalytic processes, such as the asymmetric epoxidation of alkenes. This showcases the utility of these compounds in facilitating chemical transformations with high efficiency and selectivity, which is essential for producing enantiomerically pure compounds in pharmaceuticals (Zhang et al., 2001).

Fuel and Energy Research

Tetralin (1,2,3,4-tetrahydronaphthalene) is also being studied as a component in the formulation of transportation fuel surrogates. Research into its ignition properties at intermediate-to-high temperatures can help in understanding and improving the combustion processes of future fuels (Raza et al., 2020).

Material Science and Engineering

In materials science, the self-assembly of 1,2,3,4-tetrahydronaphthalene molecules has been studied for the formation of chiral structures at the solid/liquid interface. This research has implications for nanotechnology and the development of novel materials with specific optical or electronic properties (Silly et al., 2017).

properties

IUPAC Name

(1R)-1-azido-7-chloro-1,2,3,4-tetrahydronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c11-8-5-4-7-2-1-3-10(13-14-12)9(7)6-8/h4-6,10H,1-3H2/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQQRYMEFPSGCY-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)Cl)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=C(C1)C=CC(=C2)Cl)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-Azido-7-chloro-1,2,3,4-tetrahydronaphthalene

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